Cas no 2248175-35-9 ((2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is a chiral amine compound featuring a trifluoromethyl-substituted phenyl group, which imparts unique steric and electronic properties. The (R)-configuration ensures enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability in drug development. This compound serves as a versatile intermediate for the synthesis of bioactive molecules, particularly in the preparation of CNS-targeting agents and enzyme inhibitors. Its well-defined stereochemistry and structural rigidity contribute to high selectivity in chiral catalysis. Suitable for research in medicinal chemistry and material science, it offers reliable performance under controlled reaction conditions.
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine structure
2248175-35-9 structure
Product Name:(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine
CAS No:2248175-35-9
MF:C10H12F3N
MW:203.204193115234
CID:5762448
PubChem ID:93286291
Update Time:2025-05-19

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2248175-35-9
    • EN300-6507544
    • (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine
    • Inchi: 1S/C10H12F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1
    • InChI Key: DCNZANLJRMZXRU-ZETCQYMHSA-N
    • SMILES: FC(C1C=CC=CC=1[C@@H](C)CN)(F)F

Computed Properties

  • Exact Mass: 203.09218387g/mol
  • Monoisotopic Mass: 203.09218387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

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Additional information on (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine (CAS No. 2248175-35-9): A Comprehensive Overview

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine (CAS No. 2248175-35-9) is a chiral amine compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trifluoromethyl substituent and chiral center, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The trifluoromethyl group in (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine imparts significant electronic and steric effects, which can influence the compound's pharmacological properties. Recent studies have highlighted the importance of fluorinated compounds in drug discovery, as they often exhibit enhanced metabolic stability, improved bioavailability, and selective binding to target receptors. These properties make (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine an attractive molecule for further investigation.

In the context of medicinal chemistry, the chiral center of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine plays a crucial role in its biological activity. Chirality is a fundamental concept in drug design, as enantiomers can exhibit different pharmacological profiles. The (R)-enantiomer of this compound has been shown to have distinct properties compared to its (S)-counterpart, making it essential to study both enantiomers to fully understand their potential therapeutic applications.

Recent research has focused on the pharmacological activities of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine. Studies have demonstrated that this compound possesses potent antidepressant and anxiolytic properties. In preclinical models, it has been shown to modulate serotonin and dopamine neurotransmission, which are key pathways involved in mood disorders. Additionally, preliminary data suggest that (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine may have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.

The synthesis of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been optimized using modern synthetic techniques. Chiral catalysts and asymmetric synthesis methods have been employed to achieve high enantiomeric purity, which is crucial for pharmaceutical applications. The synthetic route involves several key steps, including the formation of the trifluoromethylated aryl intermediate and the subsequent introduction of the chiral center through enantioselective catalysis.

In terms of pharmacokinetics, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine exhibits favorable properties. It has good oral bioavailability and a reasonable half-life, which are important factors for drug development. Preclinical studies have also shown that this compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models.

The toxicology profile of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been extensively evaluated. Toxicity studies have demonstrated that this compound is generally safe at relevant doses, with no significant organ toxicity or mutagenic effects observed. These findings support its potential for further clinical development.

Clinical trials are currently underway to assess the safety and efficacy of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms associated with mood disorders. Ongoing research aims to further elucidate the mechanism of action and optimize dosing regimens for maximum therapeutic benefit.

In conclusion, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine (CAS No. 2248175-35-9) is a promising compound with a range of potential therapeutic applications. Its unique chemical structure, combined with favorable pharmacological properties, makes it an attractive candidate for further development in the pharmaceutical industry. Continued research and clinical trials will be essential to fully realize its potential as a novel therapeutic agent.

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